5-Bromo-3-fluoro-2-iodoaniline

Catalog No.
S12985110
CAS No.
M.F
C6H4BrFIN
M. Wt
315.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-3-fluoro-2-iodoaniline

Product Name

5-Bromo-3-fluoro-2-iodoaniline

IUPAC Name

5-bromo-3-fluoro-2-iodoaniline

Molecular Formula

C6H4BrFIN

Molecular Weight

315.91 g/mol

InChI

InChI=1S/C6H4BrFIN/c7-3-1-4(8)6(9)5(10)2-3/h1-2H,10H2

InChI Key

VXIHUQLAVPZFKK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)I)F)Br

5-Bromo-3-fluoro-2-iodoaniline is an aromatic compound characterized by the presence of three halogen substituents: bromine, fluorine, and iodine, attached to a benzene ring with an amino group. Its molecular formula is C6H4BrFINC_6H_4BrFIN and it has a molecular weight of approximately 315.91 g/mol. The compound is notable for its unique combination of halogens, which influences its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.

  • Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution. For example, the bromine and iodine can be substituted with amines or other nucleophiles under appropriate conditions.
  • Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to yield various amines.
  • Coupling Reactions: This compound can engage in coupling reactions such as Suzuki or Sonogashira coupling, allowing the formation of more complex aromatic structures.

Common Reagents and Conditions

  • Nucleophilic Substitution: Typically involves reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
  • Electrophilic Substitution: Commonly uses bromine or iodine with the aid of catalysts.
  • Coupling Reactions: Often facilitated by palladium catalysts and bases like potassium carbonate in organic solvents.

  • Nitration: A suitable precursor, such as 3-fluoroaniline, is nitrated to introduce a nitro group.
  • Reduction: The nitro group is reduced to form 3-fluoroaniline.
  • Bromination: Bromination of 3-fluoroaniline introduces the bromine substituent at the 5-position.
  • Iodination: Finally, iodination at the 2-position completes the synthesis .

Industrial Production Methods

In industrial settings, synthesis may be optimized through continuous flow reactors and automated systems to enhance yield and purity while ensuring safety and cost-effectiveness.

5-Bromo-3-fluoro-2-iodoaniline finds utility in various fields:

  • Organic Synthesis: Acts as a building block for developing more complex organic molecules, particularly in pharmaceuticals and agrochemicals.
  • Biochemical Research: Used in enzyme interaction studies and as a probe in biochemical assays.
  • Medicinal Chemistry: Potential application in the development of diagnostic agents and therapeutic compounds due to its unique structural properties .
  • Industrial Uses: Employed in producing dyes, pigments, and specialty chemicals.

The interaction studies involving 5-Bromo-3-fluoro-2-iodoaniline focus on its binding affinity towards enzymes or receptors. The halogen substituents influence the compound's specificity and reactivity towards molecular targets, which can affect various biochemical pathways. Such studies are essential for understanding its potential therapeutic applications and mechanisms of action .

Several compounds share structural similarities with 5-Bromo-3-fluoro-2-iodoaniline:

Compound NameStructure Description
2-IodoanilineAn aromatic amine with an iodine substituent at the 2-position.
5-Fluoro-2-iodoanilineSimilar structure but lacks the bromine substituent.
5-Bromo-2-iodoanilineSimilar structure but lacks the fluorine substituent.

Uniqueness

The uniqueness of 5-Bromo-3-fluoro-2-iodoaniline lies in its combination of three different halogens on the benzene ring. This distinct arrangement imparts unique reactivity profiles and properties that make it particularly valuable for specific synthetic applications and research endeavors .

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

314.85559 g/mol

Monoisotopic Mass

314.85559 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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